N-Chloro-N-cyclohexylbenzenesulfonamide
Description
Contextualization within N-Halosulfonamide Chemistry
N-halosulfonamides are a class of compounds characterized by a halogen atom bonded directly to the nitrogen of a sulfonamide group. This arrangement is pivotal to their chemistry. The electron-withdrawing nature of the adjacent sulfonyl group (—SO₂—) polarizes the nitrogen-halogen (N-X) bond, making the halogen atom electrophilic. Consequently, these compounds are often referred to as sources of "positive halogen." neliti.com
This class of reagents, which includes well-known examples like Chloramine-T and Chloramine-B, are versatile oxidizing and halogenating agents in organic synthesis. chemicalbook.com The reactivity is dictated by the N-Cl bond, which can cleave to provide an electrophilic chlorine source for a variety of chemical transformations. N-Chloro-N-cyclohexylbenzenesulfonamide, containing this key N-Cl functional group, is expected to exhibit the characteristic reactivity of this class, serving as a potential oxidant and chlorinating agent.
Historical Development of this compound as a Reagent
While a specific historical timeline for this compound is not detailed in the literature, its conceptual development is rooted in the broader history of N-halosulfonamide reagents. The synthesis and application of related compounds date back to the early 20th century, with Chloramine-T being a prominent early example.
The synthesis of this compound would logically follow a standard procedure for N-chlorination. This generally involves the reaction of the parent sulfonamide, N-cyclohexylbenzenesulfonamide, with a suitable chlorinating agent. Common reagents for this transformation include sodium hypochlorite (B82951) (bleach) or tert-butyl hypochlorite under appropriate reaction conditions. The parent amide itself is readily prepared from the reaction of benzenesulfonyl chloride with cyclohexylamine (B46788). nih.gov The lack of extensive literature suggests that this compound has not been widely adopted as a commercial or laboratory reagent, unlike some of its analogues.
Overview of Research Trajectories for this compound
Based on the known reactivity of the N-chloro-sulfonamide functional group, the research applications for this compound can be projected into several key areas, even though specific examples employing this exact reagent are not prevalent.
As an Oxidizing Agent: Like other N-chloroamides, it is anticipated to function as a mild oxidizing agent for a range of functional groups. The oxidation potential would be comparable to other N-chloro-N-alkylbenzenesulfonamides.
As a Chlorinating Agent: The electrophilic nature of the chlorine atom makes it a potential reagent for chlorination reactions. This could include the chlorination of activated aromatic rings, alkenes, or other nucleophilic substrates. Research into N-chloroamides has demonstrated their utility in highly selective aliphatic C–H chlorination, a valuable transformation in complex molecule synthesis. researchgate.net
In Amination and Heterocycle Synthesis: The N-Cl bond serves as a handle for the formation of new nitrogen-carbon or nitrogen-nitrogen bonds. In principle, it could be used in amination reactions or as a precursor in the synthesis of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.gov
While these trajectories are well-established for the N-halosulfonamide class, the specific exploration of this compound in these areas remains a field for potential future investigation.
Table 2: Computed Physical Properties of the Parent Compound, N-Cyclohexylbenzenesulfonamide Note: The following data pertains to the parent sulfonamide (CAS 3237-31-8), not the N-chloro derivative.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.34 g/mol | PubChem nih.gov |
| XLogP3 | 2.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-chloro-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOAAWFMJRINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601578 | |
| Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-66-3 | |
| Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Chloro N Cyclohexylbenzenesulfonamide and Its Analogues
Direct Synthesis of N-Chloro-N-cyclohexylbenzenesulfonamide
The conversion of N-cyclohexylbenzenesulfonamide to its N-chloro derivative is a critical transformation that requires precise control over reagents and reaction conditions to achieve high yields and purity.
Precursor Selection and Preparation (e.g., N-cyclohexylbenzenesulfonamide)
The primary precursor for the synthesis of this compound is N-cyclohexylbenzenesulfonamide. nih.gov This intermediate is typically synthesized via the reaction of benzenesulfonyl chloride with cyclohexylamine (B46788). nih.gov The purity of this precursor is crucial as impurities can lead to side reactions and a lower yield of the final product.
The synthesis of the precursor, N-cyclohexylbenzenesulfonamide, is achieved through the reaction of benzenesulfonyl chloride and cyclohexylamine. nih.gov This reaction is a standard method for forming sulfonamides.
Halogenation Reagents and Optimized Reaction Conditions
The N-chlorination of N-cyclohexylbenzenesulfonamide is commonly achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. isca.meorganic-chemistry.orgdoi.org NCS is favored due to its relative safety and ease of handling compared to gaseous chlorine. galchimia.com The reaction is typically carried out in an aqueous medium. isca.me
Other potential chlorinating agents include sodium hypochlorite (B82951), which can be used to form N-chlorocyclohexylamine in a two-phase system before reacting it with a benzothiazole (B30560) derivative. google.com The choice of reagent can influence the reaction pathway and the formation of by-products. For instance, the use of sodium hypochlorite in the presence of cyclohexylamine can lead to the formation of various by-products depending on the pH, temperature, and amine concentration. researchgate.net
The reaction conditions for N-chlorination must be carefully optimized. For the chlorination of sulfonamides, this includes controlling the temperature and the molar ratio of the reactants. chemicalbook.com For example, in the synthesis of N-chloro-N-(phenylsulfonyl)benzenesulfonamide, the reaction is maintained at a temperature of 15-20 °C. chemicalbook.com
Interactive Table: Halogenation Reagents for Sulfonamides
| Halogenating Agent | Substrate | Key Conditions | Outcome | Reference |
| N-Chlorosuccinimide (NCS) | Arenes | Aqueous medium, mild conditions | Good to excellent yields of chlorinated arenes | isca.me |
| N-Chlorosuccinimide (NCS) | Alcohols | Mediated by thiourea (B124793) additives, mild conditions | Halogenation of alcohols | organic-chemistry.org |
| Sodium Hypochlorite | Cyclohexylamine | Two-phase system (water/monochlorobenzene), 0°C to -3°C | Formation of N-monochlorocyclohexylamine | google.com |
| Chlorine Gas | Dibenzenesulfonimide | Aqueous sodium bicarbonate, 15-20°C | High yield of N-chloro-N-(phenylsulfonyl)benzenesulfonamide | chemicalbook.com |
Process Optimization and Scale-up Considerations in N-Chlorination
Scaling up N-chlorination reactions from the laboratory to an industrial scale presents several challenges. catsci.com A primary concern is the management of heat generated during the reaction, as exothermic processes can lead to thermal runaway if not properly controlled. fauske.comacs.org The surface-area-to-volume ratio decreases significantly as the reactor size increases, which can impede heat dissipation. catsci.comacs.org
Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for safe scale-up. fauske.com This often involves detailed calorimetric studies to measure the heat of reaction. acs.org For highly exothermic reactions, a semi-batch process where one reactant is added in a controlled manner is often preferred to manage the reaction rate and temperature. fauske.com
The choice of equipment, including the reactor, mixing system, and cooling device, is also critical for successful scale-up. prosim.netthechemicalengineer.com The design must ensure efficient mixing to maintain homogeneity and effective heat transfer. thechemicalengineer.com
Synthesis of N-Cyclohexylbenzenesulfonamide Intermediates
The synthesis of the N-cyclohexylbenzenesulfonamide intermediate is the foundational step in the production of this compound.
Sulfonamide Formation via Aryl Sulfonyl Chlorides and Cyclohexylamine
The most common method for preparing N-cyclohexylbenzenesulfonamide is the reaction between an aryl sulfonyl chloride, such as benzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, and cyclohexylamine. nih.govrsc.org This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
In a typical procedure, the aryl sulfonyl chloride is added to a solution of cyclohexylamine in a suitable solvent. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
Reaction Conditions for Amidation and Sulfonamide Synthesis (e.g., pH control, temperature)
The conditions for sulfonamide synthesis must be carefully controlled to maximize yield and purity. Key parameters include pH, temperature, and the stoichiometry of the reactants.
For instance, in the synthesis of 4-Chloro-N-cyclohexylbenzenesulfonamide, the pH of the reaction mixture is maintained at 8 using a sodium carbonate solution. nih.govresearchgate.net After the reaction is complete, the pH is adjusted to 3 with hydrochloric acid to precipitate the product. nih.gov
Temperature control is also crucial. While some sulfonamide syntheses are performed at room temperature researchgate.net, others may require cooling to manage the exothermic nature of the reaction. For example, the reaction of cyclohexylamine with sodium hypochlorite is conducted at temperatures between -3°C and 0°C. google.com The reaction of N-(4-amino-2-chloro-benzoyl)-imidazole with N-methyl-cyclohexylamine is conducted at 130°C. prepchem.com The degradation of some sulfonamides by microorganisms is also temperature-dependent, with higher temperatures generally leading to faster degradation. nih.gov
Interactive Table: Reaction Conditions for Sulfonamide Synthesis
| Reactants | Catalyst/Base | Solvent | Temperature | pH | Product | Reference |
| 4-chlorobenzenesulfonyl chloride, cyclohexylamine | Sodium carbonate | Water | Not specified | 8 | 4-Chloro-N-cyclohexylbenzenesulfonamide | nih.govresearchgate.net |
| Benzothiazole disulfide, cyclohexylamine | Inorganic or organic alkaline catalyst | Water | 20-40°C initially, then 80-85°C | Not specified | N-cyclohexyl-2-benzothiazolesulfenamide | google.com |
| Cyclohexylamine, sodium hypochlorite | None | Monochlorobenzene/Water | -3 to 0°C | Not specified | N-monochlorocyclohexylamine | google.com |
| N-(4-amino-2-chloro-benzoyl)-imidazole, N-methyl-cyclohexylamine | None | None (neat) | 130°C | Not specified | 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide | prepchem.com |
| Cyclohexylbenzene sulfonamide, propyl iodide | Sodium hydride | N,N-dimethylformamide | Room temperature | Not specified | N-Cyclohexyl-N-propylbenzenesulfonamide | researchgate.net |
Preparation of N-Substituted Arylsulfonamides
A prevalent and traditional method for the synthesis of N-substituted arylsulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. For instance, the synthesis of a closely related compound, 4-chloro-N-cyclohexylbenzenesulfonamide, is achieved by reacting 4-chlorobenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The pH of the reaction is carefully maintained at 8 using a sodium carbonate solution to facilitate the reaction. Upon completion, the product is precipitated by adjusting the pH to 3 with hydrochloric acid. nih.gov
A general and robust process for preparing N-alkyl substituted arylsulfonamides begins with the chlorosulfonation of an aryl hydrocarbon, such as benzene (B151609) or toluene, using chlorosulfonic acid. The resulting crude arylsulfonyl chloride is then reacted with an aliphatic amine in the presence of an alkali metal hydroxide, such as sodium hydroxide, in water. This amidation reaction is typically maintained at a temperature between 50°C and 100°C to ensure efficient conversion to the desired N-substituted arylsulfonamide.
An alternative and more recent approach involves an iron-catalyzed synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. This method utilizes ferrous chloride (FeCl₂) as a catalyst and sodium bisulfite (NaHSO₃) as a reductant under mild conditions. This process is notable for its tolerance of a wide range of functional groups and for avoiding the use of potentially genotoxic aromatic amines. Mechanistic studies suggest that the nitrogen-sulfur bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group.
The following table provides an overview of different methodologies for the synthesis of N-substituted arylsulfonamides:
| Starting Materials | Reagents and Conditions | Product Type |
| Arylsulfonyl chloride, Primary/Secondary amine | Aqueous sodium carbonate, then HCl | N-Alkyl/Aryl arylsulfonamide |
| Aryl hydrocarbon, Aliphatic amine | 1. Chlorosulfonic acid 2. Alkali metal hydroxide, Water, 50-100°C | N-Alkyl arylsulfonamide |
| Nitroarene, Sodium arylsulfinate | FeCl₂, NaHSO₃, Mild conditions | N-Aryl arylsulfonamide |
Synthesis of Related N-Chlorinated Sulfonamides and Sulfonyl Amides
The transformation of N-substituted sulfonamides into their N-chlorinated counterparts is a critical step that imparts unique reactivity to these molecules, rendering them useful as oxidants and as precursors for nitrogen-centered radicals.
General Strategies for N-Chlorination in Sulfonamide Derivatives
The N-chlorination of sulfonamides can be achieved using various chlorinating agents. A direct and effective method involves the use of chlorine gas. For example, N-chloro-N-(phenylsulfonyl)benzenesulfonamide can be synthesized by treating an aqueous solution of N-(phenylsulfonyl)benzenesulfonamide and sodium bicarbonate with a slow stream of chlorine gas at a controlled temperature of 15-20°C. The product precipitates as a thick white slurry and can be isolated in high yield and purity. chemicalbook.com
Another widely used and versatile reagent for the N-chlorination of amides and sulfonamides is N-chlorosuccinimide (NCS). NCS is often preferred due to its solid nature, ease of handling, and selective reactivity. The reaction is typically carried out in an inert solvent, and its efficacy can be enhanced by the presence of catalysts or activators. For instance, the combination of NCS with a catalytic amount of a ruthenium complex under photochemical conditions can effectively generate N-chloro species in situ. nih.gov
tert-Butyl hypochlorite is another powerful reagent for the N-chlorination of a variety of nitrogen-containing compounds, including sulfonamides. The reaction is generally performed under anhydrous conditions in an organic solvent. The mechanism of chlorination with tert-butyl hypochlorite often involves a free-radical chain process, particularly when initiated by heat or light.
A summary of common N-chlorination agents is presented in the table below:
| Chlorinating Agent | Precursor Compound Type | General Conditions |
| Chlorine Gas (Cl₂) | N-Substituted Sulfonamide | Aqueous bicarbonate solution, 15-20°C |
| N-Chlorosuccinimide (NCS) | Amide/Sulfonamide | Organic solvent, often with catalyst or light |
| tert-Butyl Hypochlorite | Amide/Sulfonamide | Anhydrous organic solvent, may require initiation |
Synthesis of Olefinic N-Chloroamides for Radical Processes
The synthesis of N-chloroamides bearing an olefinic moiety is of significant interest as these compounds are precursors for nitrogen-centered radicals, which can undergo intramolecular cyclization to form various nitrogen-containing heterocyclic structures.
A common strategy for the synthesis of these compounds involves the N-chlorination of a pre-formed olefinic amide or sulfonamide. The choice of chlorinating agent is crucial for the successful preparation of the N-chloro derivative without unwanted side reactions involving the olefin. N-chlorosuccinimide (NCS) has proven to be a particularly effective reagent for this purpose, often used in conjunction with a photocatalyst.
For example, a photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides can be achieved using NCS as the chlorine source. In this process, the N-chloro-N-(allenyl)sulfonylamide is generated in situ. The subsequent exposure to blue light, often in the presence of a ruthenium photocatalyst, initiates the formation of a nitrogen-centered radical. This radical then undergoes intramolecular cyclization onto the allene, leading to the formation of 2-(1-chlorovinyl)pyrrolidines. nih.gov
The following table provides examples of the synthesis of olefinic N-chloroamides and their subsequent radical cyclization products:
| Olefinic Sulfonamide Substrate | Reagents and Conditions | Cyclized Product | Yield (%) | Reference |
| N-(3-phenylpropa-1,2-dien-1-yl)benzenesulfonamide | NCS, Ru(bpy)₃₂, K₂CO₃, PhCH₃/HCO₂CH₃, Blue light | 2-(1-chloro-2-phenylvinyl)-1-(phenylsulfonyl)pyrrolidine | 65 | nih.gov |
| N-(3,4-dimethylpenta-1,2-dien-1-yl)-4-methylbenzenesulfonamide | NCS, Ru(bpy)₃₂, K₂CO₃, PhCH₃/HCO₂CH₃, Blue light | 2-(1-chloro-2-isopropylidenevinyl)-1-tosylpyrrolidine | 54 | nih.gov |
| N-(3-cyclohexylpropa-1,2-dien-1-yl)-4-methoxybenzenesulfonamide | NCS, Ru(bpy)₃₂, K₂CO₃, PhCH₃/HCO₂CH₃, Blue light | 2-(1-chloro-2-cyclohexylvinyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine | 40 | nih.gov |
This methodology highlights the utility of in situ generated olefinic N-chloroamides as key intermediates in the construction of complex heterocyclic systems through radical-mediated pathways.
Reactivity Profiles and Mechanistic Elucidations of N Chloro N Cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide as a Chlorinating Agent
N-chlorosulfonamides are recognized as effective electrophilic chlorinating agents. In these molecules, the nitrogen atom is bonded to two electron-withdrawing groups (a sulfonyl group and a chlorine atom), which polarizes the N-Cl bond. This polarization makes the chlorine atom susceptible to attack by nucleophiles, effectively transferring a "Cl+" equivalent to a substrate. This reactivity is harnessed for the chlorination of a variety of organic molecules.
The utility of N-chlorosulfonamides as chlorinating agents extends to a wide range of organic substrates. Their reactivity allows for the chlorination of electron-rich aromatic and heteroaromatic systems, as well as the α-chlorination of carbonyl compounds. While specific examples for this compound are not extensively documented, the substrate scope can be inferred from related N-chloro reagents like N-chlorosuccinimide (NCS). Activated arenes, such as phenols and anilines, and various heterocycles readily undergo chlorination. Furthermore, ketones and β-dicarbonyl compounds can be chlorinated at the α-position through their enol or enolate forms.
Table 1: Representative Substrate Scope for Chlorination by N-Chloro Reagents
| Substrate Class | Specific Example | Product Type |
|---|---|---|
| Activated Arenes | Anisole | Chloroanisole |
| Heterocycles | Indole | Chloroindole |
| Ketones | Acetophenone | α-Chloroacetophenone |
| Alkenes | Styrene | Dichlorostyrene or Chlorohydrin |
| Alkynes | Phenylacetylene | Dichlorophenylacetylene |
The stereochemical outcome of chlorination reactions involving N-chlorosulfonamides is highly dependent on the reaction mechanism and the substrate structure. For the chlorination of alkenes, the reaction can proceed through a halonium ion intermediate, which typically leads to anti-addition of the chlorine and a nucleophile across the double bond. However, under different conditions, particularly those favoring radical pathways, the stereoselectivity may be lower or follow a different course. In the α-chlorination of chiral ketones, the stereochemistry of the product is often determined by the geometry of the enolate intermediate and the direction of approach of the chlorinating agent.
Generation and Reactivity of N-Centered Radicals from this compound
Beyond its role in polar reactions, the N-Cl bond in this compound can undergo homolytic cleavage to generate a nitrogen-centered radical, specifically a sulfonamidyl radical. beilstein-journals.orgacs.org These radicals are highly reactive intermediates that can participate in a variety of synthetic transformations not accessible through ionic pathways. nih.gov
The generation of nitrogen-centered radicals from N-chlorosulfonamides requires an initiation step to induce homolysis of the N-Cl bond. Several methods are commonly employed:
Photochemical Initiation: Irradiation with UV light can provide the energy necessary to break the N-Cl bond, forming a sulfonamidyl radical and a chlorine radical. nih.govlibretexts.org
Peroxide Initiation: Radical initiators, such as benzoyl peroxide or AIBN, can be used. These initiators decompose upon heating to produce carbon-centered radicals, which can then react with the N-chlorosulfonamide to generate the desired nitrogen-centered radical.
Metal Catalysis: Transition metals, particularly copper(I) salts, are effective catalysts for the generation of nitrogen-centered radicals. beilstein-journals.orgnih.gov The mechanism often involves a single-electron transfer (SET) from the metal center to the N-chlorosulfonamide, leading to the formation of the sulfonamidyl radical and a copper(II) species. beilstein-journals.orgsemanticscholar.org
Sulfonamidyl radicals, such as the one derived from this compound, are generally considered to be electrophilic. nih.govnih.gov This electrophilicity is due to the presence of the electron-withdrawing sulfonyl group. As a result, these radicals preferentially react with electron-rich substrates. acs.org For instance, in reactions with alkenes, sulfonamidyl radicals will add more readily to alkenes substituted with electron-donating groups than to those with electron-withdrawing groups. acs.org This predictable reactivity makes them useful reagents in organic synthesis.
Once generated, the sulfonamidyl radical can undergo both intramolecular and intermolecular reactions.
Intramolecular Reactions: If the N-chlorosulfonamide contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the nitrogen-centered radical can add to this group in an intramolecular fashion, leading to the formation of cyclic products. semanticscholar.orgnih.gov This type of radical cyclization is a powerful method for constructing nitrogen-containing heterocyclic rings, such as pyrrolidines and piperidines. The regioselectivity of the cyclization is often governed by the stability of the resulting carbon-centered radical intermediate.
Intermolecular Reactions: In the absence of an internal reaction partner, the sulfonamidyl radical can react with other molecules present in the reaction mixture. A common intermolecular reaction is the addition to alkenes. beilstein-journals.orgnih.gov This addition generates a new carbon-centered radical, which can then be trapped by a chlorine atom (often from another molecule of the N-chlorosulfonamide) to afford a chloroaminated product. beilstein-journals.org This process, known as chloroamination, allows for the simultaneous introduction of both a nitrogen and a chlorine functionality across a double bond.
Carbon-Nitrogen Bond Formation Reactions Mediated by this compound
This compound serves as a potent reagent for the formation of carbon-nitrogen bonds, primarily through pathways involving nitrogen-centered radicals. Its reactivity is harnessed in several important organic transformations, including the functionalization of unsaturated systems and coupling reactions.
The addition of N-alkyl-N-chlorosulfonamides, such as this compound, to unsaturated compounds represents a significant method for C-N bond formation. Unlike hydroaminations with primary or secondary sulfonamides that often proceed via Proton-Coupled Electron Transfer (PCET) pathways, reactions involving N-chlorosulfonamides are typically initiated by the homolytic cleavage of the weak N-Cl bond. These reactions can be effectively catalyzed by transition metals, such as copper(I), to generate a key sulfonamidyl radical intermediate.
The resulting electrophilic nitrogen-centered radical readily adds to the C-C double bond of an alkene. This addition occurs with high regioselectivity, favoring the formation of the anti-Markovnikov product. The radical addition mechanism dictates that the nitrogen atom adds to the less substituted carbon of the double bond, generating a more stable carbon-centered radical at the more substituted position. This intermediate then participates in a subsequent atom transfer step to yield the final product.
| Alkene Substrate | N-Chlorosulfonamide | Catalyst | Yield (%) |
|---|---|---|---|
| Styrene | This compound | Cu(I)Cl | High |
| 1-Octene | This compound | Cu(I)Cl | Moderate |
| α-Methylstyrene | This compound | Cu(I)Cl | High |
While this compound is a source of nitrogen radicals, its specific role in mediating radical alkylation reactions with N-aminopyridinium reagents is not extensively documented in the literature. However, the chemistry of N-aminopyridinium reagents themselves provides a relevant context for C-N bond formation via radical pathways.
N-aminopyridinium compounds are recognized as bifunctional reagents that can serve as precursors to electrophilic N-centered radicals. chemrxiv.org Reductive activation of the N-N bond, often through photoredox catalysis, leads to the formation of these radical species. chemrxiv.orgchemrxiv.org These radicals can then be engaged by various nucleophilic partners, including olefins, silyl enol ethers, and electron-rich heterocycles, to form new C-N bonds. chemrxiv.org This reactivity has been leveraged in synthetic sequences such as anti-Markovnikov olefin carboamination cascades, which are valuable for constructing complex nitrogen-containing heterocycles like tetrahydroisoquinolines. chemrxiv.org Unlike many C-H amination methods that install a protected amine, this approach introduces a versatile synthetic handle that allows for further diversification. chemrxiv.org
Decarboxylative cross-coupling has emerged as a powerful strategy for forming C-N bonds, utilizing abundant carboxylic acids as starting materials. princeton.eduresearchgate.net A prominent method involves the synergistic combination of copper catalysis and photoredox catalysis to couple alkyl carboxylic acids with various nitrogen nucleophiles, including sulfonamides. princeton.edu In this process, an alkyl radical is generated from the carboxylic acid via an oxidative decarboxylation step. This carbon-centered radical is then captured by a copper(II)-amido complex, which is formed from the N-H nucleophile. Subsequent reductive elimination from the resulting copper(III) intermediate furnishes the N-alkyl product. princeton.edu This dual catalytic system is applicable to a wide range of primary, secondary, and tertiary alkyl carboxylic acids and various nitrogen sources like amides, anilines, and heterocycles. princeton.edu
While these established protocols typically employ N-H compounds as the nitrogen source, the underlying radical mechanism suggests a potential, though less explored, application for N-chlorosulfonamides like this compound. It is mechanistically plausible that a sulfonamidyl radical, generated from the homolysis of the N-Cl bond, could be trapped by the alkyl radical generated from decarboxylation in a radical-radical coupling event. Furthermore, related strategies have shown that carbon-centered radicals from decarboxylation can be effectively trapped by sulfinylamine reagents to generate sulfinamides, which can be further converted to sulfonamides. nih.gov This demonstrates the viability of trapping decarboxylatively-generated radicals with sulfur-nitrogen species to form C-N bonds.
Mechanistic Studies of Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of this compound. Mechanistic investigations have focused on identifying the key intermediates and elemental steps, particularly the mode of radical generation and the evidence for their existence.
Proton-Coupled Electron Transfer (PCET) is a fundamental activation mechanism in which an electron and a proton are exchanged together, often in a concerted elementary step. acs.org This process allows for the homolytic cleavage of strong X-H bonds by avoiding high-energy charged intermediates that would be formed in stepwise pathways. acs.orgnih.gov
In the context of C-N bond formation, PCET is highly relevant for the activation of the N-H bonds in primary and secondary sulfonamides for anti-Markovnikov hydroamination of alkenes. nih.govresearchgate.netnih.govprinceton.edu In these systems, a photocatalyst (e.g., an iridium complex) and a base (e.g., a phosphate or alkoxide) work in concert. nih.govprinceton.edu The base deprotonates the sulfonamide N-H bond while the excited-state photocatalyst simultaneously accepts an electron, leading to the direct formation of an N-centered sulfonamidyl radical. nih.govnih.gov
However, for this compound, the PCET mechanism is not the primary pathway for radical generation. The presence of the relatively weak N-Cl bond (bond dissociation energy ~40-50 kcal/mol) provides a much lower energy pathway for radical formation. The key mechanistic step is the homolytic cleavage of this bond, which can be initiated thermally, photochemically, or, more commonly, through interaction with a single-electron reductant like a copper(I) catalyst. This process directly generates the sulfonamidyl radical and a chlorine atom (or chloride anion if via reductive cleavage), bypassing the need for a coupled proton transfer.
The intermediacy of N-centered sulfonamidyl radicals is central to the reactivity of this compound in addition and coupling reactions. The formation of these radicals via N-Cl bond homolysis initiates a radical chain or a catalytic cycle. For example, in the copper-catalyzed anti-Markovnikov addition to alkenes, a Cu(I) species is thought to reduce the N-Cl bond to generate a sulfonamidyl radical and Cu(II)Cl.
Evidence for the involvement of radical intermediates is supported by several observations:
Regioselectivity: The consistent formation of anti-Markovnikov products in alkene additions is a hallmark of a radical addition mechanism, as opposed to a polar or ionic mechanism which would favor Markovnikov products.
Reaction Inhibition: The reaction rates are often diminished or completely suppressed in the presence of radical scavengers. Radical-trapping experiments provide direct evidence for the existence of these transient species. When reactions are conducted in the presence of a stable radical trap, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), the formation of the desired product is inhibited, and a trapped adduct between the intermediate radical and TEMPO can often be detected.
Side Products: The formation of characteristic side products, such as those arising from radical dimerization or hydrogen atom abstraction from the solvent, can also point to a radical pathway.
In related systems, radical cyclizations of ene sulfonamides have been shown to proceed through an initial cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to form an imine. nih.gov The isolation of the imine product is strong evidence for the intermediacy of the α-sulfonamidoyl radical. nih.gov Such mechanistic studies, including radical trap experiments researchgate.net, are crucial for confirming the proposed radical pathways and distinguishing them from alternative ionic or concerted mechanisms.
Control Experiments for Reaction Pathway Elucidation
To elucidate the reaction pathways of this compound, a series of control experiments are typically conducted. These experiments are designed to isolate and identify the roles of various components in the reaction system, such as the catalyst, ligands, and solvent. For instance, in metal-catalyzed reactions, a common control experiment involves running the reaction in the absence of the metal catalyst to determine if the transformation can proceed non-catalytically. Similarly, the exclusion of a ligand can help ascertain its necessity and role in the catalytic cycle.
Another critical set of control experiments involves the use of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene. If the addition of a radical scavenger significantly inhibits or completely quenches the reaction, it provides strong evidence for a radical-mediated pathway. Conversely, if the reaction proceeds unaffected, a non-radical mechanism is more likely.
Isotope labeling studies, particularly using deuterium, are powerful tools for probing reaction mechanisms. Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with an undeuterated substrate, can provide insight into bond-breaking events in the rate-determining step of the reaction.
Reaction Intermediates and Transition State Analysis
The identification and characterization of reaction intermediates are paramount to understanding the stepwise mechanism of a chemical transformation. In reactions involving this compound, various spectroscopic techniques are employed to detect transient species. For example, in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the reaction progress and potentially identify the formation and consumption of intermediates.
Computational methods, such as Density Functional Theory (DFT), play a crucial role in modeling reaction pathways and predicting the structures and energies of transition states and intermediates. These theoretical calculations can provide a detailed picture of the reaction coordinate, helping to rationalize experimentally observed selectivity and reactivity. By mapping the potential energy surface, researchers can identify the lowest energy pathway and the key transition states that govern the reaction rate and outcome.
For instance, in a proposed radical cascade cyclization, computational analysis can help to elucidate the energetics of the initial single-electron transfer (SET) process, the subsequent cyclization step, and the final product-forming step. This analysis can corroborate mechanistic proposals derived from experimental data.
Catalytic Systems in this compound Mediated Reactions
Catalysis is a cornerstone of modern organic synthesis, and reactions involving this compound often employ catalytic systems to achieve high efficiency and selectivity.
Metal-Catalyzed Processes (e.g., Copper, Iridium)
Transition metals, particularly copper and iridium, have been utilized to catalyze reactions involving this compound. mdpi.com These metals can engage in various catalytic cycles, including those involving single-electron transfer (SET) processes to generate radical intermediates. mdpi.com For example, a Cu(I) species can react with this compound to generate a nitrogen-centered radical and a Cu(II) species. This radical can then participate in subsequent bond-forming reactions.
The choice of metal can significantly influence the reaction outcome. Different metals possess distinct redox potentials and coordination preferences, which can alter the reactivity and selectivity of the catalytic system.
Ligand Effects in Catalysis
Ligands play a critical role in modulating the properties and reactivity of metal catalysts. beilstein-journals.org In the context of this compound reactions, the choice of ligand can impact the steric and electronic environment around the metal center, thereby influencing the rate, selectivity, and even the mechanistic pathway of the reaction. mdpi.com
For instance, more electron-withdrawing phosphine ligands can enhance the rate of certain gold-catalyzed hydroamination reactions. beilstein-journals.org Conversely, bulky or strong donor ligands might be employed to stabilize the catalyst and prevent decomposition. beilstein-journals.org The ligand can also play a direct role in the catalytic cycle, for example, by participating in substrate activation or facilitating product release. The effect of ligands on reaction rates can be amplified under specific conditions, such as with slower-reacting substrates or in different solvent systems. beilstein-journals.org
Table 1: Influence of Ligand on Reaction Rate
| Catalyst | Ligand | Relative Rate |
|---|---|---|
| 4a | PhO(o-biphenyl)2P | 10 |
| 4c | t-Bu(o-biphenyl)2P | 1 |
This table illustrates the significant impact of ligand electronics on the reaction rate, with the more electron-withdrawing phosphine ligand in catalyst 4a leading to a tenfold increase in the rate of cyclization compared to the more electron-donating ligand in catalyst 4c under specific conditions.
Application of Deep Eutectic Solvents as Reaction Media
Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents. mdpi.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium salt like choline chloride, with a hydrogen bond donor (HBD) such as urea, carboxylic acids, or alcohols, resulting in a significant depression of the mixture's melting point. mdpi.commdpi.com
The unique properties of DESs, such as their low volatility, high thermal stability, and tunable polarity, make them attractive media for chemical reactions. researchgate.net In the context of reactions involving this compound, DESs can offer several advantages. They can enhance the solubility of reactants and catalysts, and their hydrogen-bonding network can influence the reaction pathway and selectivity. google.com The ability to tune the properties of DESs by varying the HBA and HBD components allows for the optimization of the reaction medium for a specific transformation. mdpi.comnih.gov
Table 2: Common Components of Deep Eutectic Solvents
| Component Type | Examples |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Choline chloride, Tetrabutylammonium chloride |
| Hydrogen Bond Donor (HBD) | Urea, p-Toluenesulfonic acid, Acetamide, 1-Methylurea |
This table provides examples of common hydrogen bond acceptors and donors used in the formulation of deep eutectic solvents.
Structural Elucidation and Conformational Analysis of N Chloro N Cyclohexylbenzenesulfonamide
X-ray Crystallographic Analysis
The crystalline form of N-Chloro-N-cyclohexylbenzenesulfonamide has been subjected to detailed X-ray crystallographic studies to determine its precise solid-state structure.
The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic parameters provide a fundamental description of the unit cell and the conditions under which the data was collected.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical formula | C₁₂H₁₆ClNO₂S | nih.gov |
| Formula weight | 273.78 | nih.gov |
| Temperature | 296 K | nih.gov |
| Wavelength | 0.71069 Å | researchgate.net |
| Crystal system | Monoclinic | researchgate.netnih.gov |
| Space group | P2₁/c | researchgate.net |
| a | 11.1226 (5) Å | researchgate.netnih.gov |
| b | 6.2490 (2) Å | researchgate.netnih.gov |
| c | 19.8635 (9) Å | researchgate.netnih.gov |
| β | 96.505 (2)° | researchgate.netnih.gov |
| Volume | 1371.73 (10) ų | researchgate.netnih.gov |
| Z | 4 | researchgate.netnih.gov |
| Density (calculated) | 1.326 Mg m⁻³ | researchgate.net |
| Absorption coefficient | 0.42 mm⁻¹ | researchgate.netnih.gov |
| F(000) | 576 | researchgate.net |
| Crystal size | 0.29 × 0.15 × 0.11 mm | researchgate.netnih.gov |
| Theta range for data collection | 2.6 to 21.6° | researchgate.net |
| Index ranges | -14≤h≤14, -6≤k≤8, -26≤l≤26 | researchgate.net |
| Reflections collected | 12714 | researchgate.netnih.gov |
| Independent reflections | 3365 | researchgate.netnih.gov |
| Completeness to theta = 21.60° | 99.8 % | |
| Refinement method | Full-matrix least-squares on F² | researchgate.net |
| Data / restraints / parameters | 3365 / 1 / 157 | nih.gov |
| Goodness-of-fit on F² | 1.03 | nih.gov |
| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.150 | researchgate.netnih.gov |
| R indices (all data) | R1 = 0.081, wR2 = 0.173 |
The molecule of this compound adopts a distinct L-shaped conformation. researchgate.netnih.gov This shape is primarily defined by the spatial arrangement around the central sulfonamide linkage. The sulfur atom exhibits a distorted tetrahedral geometry. nih.gov A key feature of its geometry is the C—S—N—C torsion angle, which has been determined to be -78.0 (2)°. researchgate.netnih.gov This gauche conformation is a common feature in related sulfonamide structures. nih.govresearchgate.net
The cyclohexyl ring within the molecule consistently adopts a stable chair conformation. researchgate.netnih.gov The puckering parameters, as defined by Cremer and Pople, quantify the exact shape of the ring. researchgate.netnih.gov The total puckering amplitude (Q) is 0.536 (4) Å, with phase angles θ = 180.0 (4)° and φ = 196 (16)°. researchgate.netnih.gov These values provide a precise mathematical description of the chair geometry of the cyclohexyl moiety.
Intermolecular Interactions in the Solid State
The most significant intermolecular interaction in the crystal structure of this compound is the N-H···O hydrogen bond. researchgate.netnih.gov Adjacent molecules are linked by pairs of these hydrogen bonds, with the sulfonamide oxygen atom acting as the hydrogen bond acceptor. researchgate.netnih.gov This interaction forms a centrosymmetric dimer. researchgate.netnih.gov Using graph-set theory to analyze this hydrogen-bonding pattern, this motif is described as an R₂²(8) ring. researchgate.netnih.gov
Table 2: Hydrogen-bond geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A | Symmetry code | Reference |
|---|
The crystal packing is characterized by the formation of these hydrogen-bonded dimers. researchgate.netnih.gov The packing diagram, when viewed down the b-axis, clearly shows how these dimeric units, formed through the R₂²(8) graph-set motif, are arranged in the crystal lattice. researchgate.netnih.gov These interactions are fundamental to the stability of the crystalline solid. core.ac.ukresearchgate.net
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis is the cornerstone for verifying the synthesis and purity of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and other techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides irrefutable evidence of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzenesulfonyl group and the cyclohexyl ring.
Benzenesulfonyl Group Protons: The aromatic protons of the benzene (B151609) ring typically appear in the downfield region of the spectrum, usually between 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded. The splitting pattern would depend on the substitution pattern of the benzene ring, but for an unsubstituted ring, a complex multiplet would be observed.
Cyclohexyl Group Protons: The protons on the cyclohexyl ring would appear in the more upfield region, generally between 1.0 and 4.0 ppm. The proton attached to the nitrogen atom (the N-H proton is absent in the N-chloro derivative) would be the most downfield of the cyclohexyl protons due to the direct attachment to the electronegative nitrogen. The remaining methylene (B1212753) protons of the cyclohexyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chair conformation of the cyclohexyl ring would lead to distinct signals for the axial and equatorial protons.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.
Benzenesulfonyl Group Carbons: The aromatic carbons would resonate in the region of 125-140 ppm. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be expected to be the most downfield in this group.
Cyclohexyl Group Carbons: The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. The carbon atom bonded to the nitrogen would be the most downfield of the cyclohexyl carbons, likely appearing in the range of 50-60 ppm. The other methylene carbons of the ring would resonate at higher fields.
The presence of the N-chloro group is expected to influence the chemical shifts of the adjacent cyclohexyl protons and carbons, causing a downfield shift compared to the non-chlorinated analog, N-cyclohexylbenzenesulfonamide.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=S (ipso-C of Benzene Ring) | ~140 | Attached to the electron-withdrawing sulfonyl group. |
| Aromatic CH | 127-135 | Typical range for benzene ring carbons. |
| C-N (Cyclohexyl) | 55-65 | Downfield due to attachment to electronegative nitrogen and further deshielding by the chlorine atom. |
| Cyclohexyl CH₂ | 24-35 | Aliphatic carbons in a cyclic system. |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Other Relevant Spectroscopic Techniques in Structural Determination
Beyond NMR, other spectroscopic methods are crucial for a comprehensive structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching) at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible. The absence of a distinct N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of the N-chloro substitution.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C₁₂H₁₆ClNO₂S). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.
The combination of these spectroscopic techniques provides a detailed and unambiguous structural elucidation of this compound, confirming the connectivity of all atoms and providing insights into its three-dimensional conformation.
Applications of N Chloro N Cyclohexylbenzenesulfonamide in Advanced Organic Synthesis
Synthesis of Substituted Sulfonamides and Derivatives
The synthesis of substituted sulfonamides is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds.
Preparation of N-Alkyl/Aryl Sulfonamides
The preparation of N-alkyl and N-aryl sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine. google.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. google.com Solvents such as diethyl ether or ethyl acetate (B1210297) are commonly used. manchester.ac.uk
More contemporary methods have been developed to overcome the limitations of traditional approaches. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids provides a route to arylsulfonyl chlorides, which can then be reacted with amines to furnish N-aryl sulfonamides. beilstein-journals.org Another approach involves the reaction of sulfonyl halides with nitroarenes promoted by iron, offering a pathway to N-arylsulfonamides. researchgate.net The use of N-silylamines in reaction with sulfonyl chlorides has also been reported as an efficient method for preparing a variety of sulfonamides, including aliphatic, aromatic, and heterocyclic derivatives. nih.gov
A study on the synthesis of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds utilized a nitrogen-centered radical approach, highlighting the ongoing development of novel synthetic strategies in this area. nih.gov
Synthesis of Complex Organic Compounds with Specific Functions
The sulfonamide moiety is a key functional group in a multitude of complex organic compounds with specific biological functions. For example, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. asianpubs.org Additionally, sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have been investigated for their antimicrobial properties. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the sulfonamide group is introduced and subsequently modified.
Derivatization of Sulfonamide Scaffolds
The derivatization of existing sulfonamide scaffolds is a common strategy in drug discovery to optimize biological activity and pharmacokinetic properties. This can involve modifications at the sulfonamide nitrogen, the aromatic ring, or the alkyl/aryl substituent. For instance, a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides were synthesized by reacting the parent sulfonamide with various electrophiles in the presence of a base like sodium hydride. asianpubs.org This approach allows for the introduction of a wide range of functional groups to the sulfonamide core.
Role in Selective Functionalization Reactions
Selective functionalization reactions are crucial for the efficient synthesis of complex molecules. While specific examples involving N-Chloro-N-cyclohexylbenzenesulfonamide are scarce, the broader class of N-chloroamides and related reagents are known to participate in such transformations.
Directed Chlorination Strategies
N-chloroamides are known reagents for directed chlorination reactions. These reactions often proceed via a radical mechanism and can exhibit high regioselectivity. For example, site-selective aliphatic C-H chlorination using readily available N-chloroamides has been reported, enabling the synthesis of complex natural products. nih.govescholarship.orgnih.gov The selectivity of these reactions can be influenced by steric and electronic factors within the substrate. Another approach involves the use of catalyst mixtures, such as those derived from sulfur monochloride and a Lewis acid, for the para-directed chlorination of alkylbenzenes. google.com The use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) as a chlorinating agent has also been documented. researchgate.net
Selective N-Alkylation in Sulfonamides
The selective N-alkylation of sulfonamides is a fundamental transformation in organic synthesis. Traditional methods often suffer from issues like over-alkylation. Modern catalytic systems have been developed to address this challenge. For example, a metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov Another approach utilizes a water-soluble iridium complex for the N-alkylation of sulfonamides with alcohols in an aqueous medium. rsc.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. researchgate.net These methods offer more sustainable and selective alternatives to classical alkylation procedures using alkyl halides.
Methodological Advancements in Organic Synthesis
Development of Green Chemistry Approaches (e.g., non-toxic reagents, reduced by-product formation)
The pursuit of green chemistry principles has influenced the synthesis of this compound and related compounds, focusing on the use of non-toxic reagents, minimizing waste, and improving reaction efficiency. While specific research on green synthesis of this compound is emerging, broader trends in sulfonamide synthesis highlight relevant advancements.
One significant approach is the move towards catalyst-free and solvent-free reaction conditions. For instance, the synthesis of N-sulfonylimines, structurally related to the target compound, has been achieved through the straightforward condensation of sulfonamides and aldehydes using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent. rsc.org This method offers high yields and purity with a simple experimental procedure, avoiding the need for hazardous solvents and metal catalysts. rsc.orgresearchgate.net Such methodologies, if adapted for this compound, would represent a substantial step towards a more environmentally benign process.
The principles of atom economy are also central to green synthesis. Research into the synthesis of sulfonamides has explored methods that maximize the incorporation of starting materials into the final product, thereby reducing by-product formation. For example, the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature presents a solvent-free and metal-free route to N-sulfonylformamidines. researchgate.net This approach is noted for its mild conditions and tolerance of various functional groups, making it a promising strategy for greener syntheses of complex sulfonamides. researchgate.net
Furthermore, the use of plant-based extracts and other biological materials as catalysts or reaction media is a growing area of green chemistry. mdpi.comnih.govresearchgate.netnih.gov While not yet documented for this compound specifically, these bio-based methods offer the potential for non-toxic and cost-effective synthesis routes for a wide range of chemical compounds. researchgate.netnih.gov The application of ultrasound irradiation as a green reducing agent in the synthesis of nanoparticles also suggests its potential as an energy-efficient activation method in organic synthesis. researchgate.net
The table below summarizes key green chemistry approaches applicable to the synthesis of this compound and related compounds.
| Green Chemistry Approach | Example | Potential Benefit for this compound Synthesis |
| Reusable Dehydrating Agent | Use of neutral Al2O3 for N-sulfonylimine synthesis rsc.org | Reduced waste, avoidance of corrosive reagents. |
| Solvent-Free Synthesis | Direct condensation of sulfonamides and aldehydes rsc.orgrsc.org | Elimination of hazardous solvents, simplified purification. |
| Catalyst-Free Reactions | Metal-free synthesis of N-sulfonylformamidines researchgate.net | Avoidance of toxic metal catalysts and potential product contamination. |
| High Atom Economy | Direct condensation reactions with minimal by-products researchgate.net | Increased efficiency and reduced waste generation. |
Continuous Flow Synthesis Applications for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve unstable intermediates. The synthesis of sulfonyl chlorides, key precursors to this compound, has been a notable area of investigation for continuous flow applications.
Conventional batch production of sulfonyl chlorides often involves hazardous reagents and can be difficult to control on a large scale due to high exothermicity. rsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, thus mitigating the risk of thermal runaway. rsc.org Research has demonstrated the development of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems can operate with small reactor volumes and short residence times, leading to remarkably high space-time yields. For instance, a space-time yield of 6.7 kg L⁻¹ h⁻¹ has been reported for a model system. rsc.org
The scalability of continuous flow synthesis is a key advantage for industrial production. A continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been described, utilizing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This automated process allows for precise control over reaction parameters, leading to consistent product quality and improved spacetime yield compared to batch processes. mdpi.com For example, one study reported a spacetime yield of 0.139 g mL⁻¹ h⁻¹ in a flow process, a significant improvement over the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com
The table below details the parameters and outcomes of representative continuous flow syntheses relevant to the production of precursors for this compound.
| Precursor/Related Compound | Reagents | Reactor Type | Residence Time | Space-Time Yield | Key Advantages |
| Aryl Sulfonyl Chlorides | Disulfides/Thiols, 1,3-dichloro-5,5-dimethylhydantoin (DCH) rsc.org | Microreactor | 41 s rsc.org | 6.7 kg L⁻¹ h⁻¹ rsc.org | Enhanced safety, high yield, rapid reaction. |
| Aryl Sulfonyl Chlorides | Chlorosulfonic acid mdpi.com | Continuous Stirred-Tank Reactors (CSTRs) | Not specified | 0.139 g mL⁻¹ h⁻¹ mdpi.com | Scalability, process automation, improved spacetime yield. |
| N-chloramines | N-alkyl-N-sulfonylamines, various oxidants researchgate.net | Tubular reactor | Not specified | Not specified | In-situ generation and reaction of unstable intermediates, improved safety. |
Computational and Theoretical Investigations Pertaining to N Chloro N Cyclohexylbenzenesulfonamide Chemistry
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving N-Chloro-N-cyclohexylbenzenesulfonamide. These studies often focus on the generation and subsequent reactions of radical intermediates, which are key to the synthetic utility of this class of compounds.
Exploration of Radical Intermediates and Reaction Pathways
This compound can serve as a source of the N-centered radical, N-cyclohexylbenzenesulfonamidyl radical, and a chlorine radical upon homolytic cleavage of the N-Cl bond. Computational studies, typically using Density Functional Theory (DFT), can model this bond dissociation and characterize the resulting radical species. The exploration of reaction pathways involves mapping the potential energy surface for reactions of these radicals with various substrates. For instance, in reactions with unsaturated systems, computational models can predict the regioselectivity and stereoselectivity of the addition of the sulfonamidyl radical to a double or triple bond. These studies often reveal the transition state structures and the intermediacy of short-lived radical adducts.
Energy Profiles and Rate Constant Calculations for Transformations
A significant aspect of computational studies is the calculation of energy profiles for reaction pathways. By determining the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction's feasibility and kinetics can be obtained. For the reactions of this compound, this includes calculating the activation energies for the N-Cl bond homolysis and for the subsequent steps of radical propagation.
| Transformation Step | Calculated Parameter | Typical Theoretical Method | Significance |
| N-Cl Bond Homolysis | Bond Dissociation Energy (BDE) | DFT (e.g., B3LYP, M06-2X) | Predicts the ease of radical generation. |
| Radical Addition to Alkene | Activation Energy (Ea) | DFT, Coupled Cluster (e.g., CCSD(T)) | Determines the rate-determining step and regioselectivity. |
| Hydrogen Abstraction | Activation Energy (Ea) | DFT | Assesses the likelihood of side reactions. |
These energy profiles are crucial for understanding the factors that control the reaction's outcome. Furthermore, using transition state theory, the calculated activation energies can be used to estimate theoretical rate constants for the elementary steps of the reaction mechanism. This allows for a direct comparison with experimental kinetic data, where available, and provides a powerful tool for validating the proposed mechanism.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound and its derived radicals dictates their reactivity. Computational methods provide a means to analyze this electronic structure in detail.
Frontier Molecular Orbital Analysis and Philicity of Radicals
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. researchgate.netnih.govyoutube.comlibretexts.org In the context of this compound, FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the derived N-cyclohexylbenzenesulfonamidyl radical, the Singly Occupied Molecular Orbital (SOMO) is of primary importance.
The energy and spatial distribution of the SOMO determine the radical's reactivity. Computational studies can visualize the SOMO, showing its localization primarily on the nitrogen atom, with some delocalization onto the sulfonyl group and the phenyl ring. The energy of the SOMO, relative to the HOMO and LUMO of a reaction partner, determines the "philicity" of the radical. A high-lying SOMO suggests nucleophilic character, while a low-lying SOMO indicates electrophilic character. This analysis is critical for predicting how the radical will interact with different types of substrates (electron-rich or electron-poor).
| Orbital | Significance in Reactivity |
| HOMO | Electron-donating ability of the parent molecule. |
| LUMO | Electron-accepting ability of the parent molecule. |
| SOMO (of the radical) | Determines the radical's electrophilicity/nucleophilicity and site of attack. |
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within the this compound molecule influences its polarity and intermolecular interactions. Quantum chemical calculations can provide detailed information on the charge distribution through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses typically show a significant positive charge on the chlorine atom and the sulfur atom, and a negative charge on the oxygen and nitrogen atoms, reflecting the polar nature of the N-Cl and S=O bonds.
The molecular electrostatic potential (MEP) surface is another valuable tool that visually represents the charge distribution. researchgate.net The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the region around the chlorine atom is expected to be electrophilic (positive potential), making it susceptible to nucleophilic attack, while the oxygen atoms of the sulfonyl group would represent regions of high electron density (negative potential).
Conformational Analysis using Computational Methods
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to rotation around its single bonds. Computational methods are widely used to explore the conformational landscape of flexible molecules.
Computational conformational analysis, often performed using DFT or molecular mechanics, can identify the most stable conformers in the gas phase or in solution. These calculations involve systematically rotating the key dihedral angles (e.g., the C-S-N-C and S-N-C-C angles) and calculating the relative energies of the resulting structures. The results of such studies can be compared with experimental data from X-ray crystallography to validate the computational model. For this compound, it is expected that the low-energy conformers would also feature a chair conformation for the cyclohexyl ring and that the orientation of the benzenesulfonyl and cyclohexyl groups relative to each other would be a key determinant of conformational stability.
| Computational Method | Information Obtained |
| Potential Energy Surface Scan | Identification of stable conformers and transition states for conformational changes. |
| Geometry Optimization | Precise structures and relative energies of different conformers. |
| Comparison with X-ray data | Validation of the accuracy of the computational methods. |
Potential Energy Surface Mapping and Conformational Isomerism
The conformational landscape of this compound is primarily dictated by the rotational barriers around the S-N and N-C bonds, as well as the puckering of the cyclohexyl ring. The potential energy surface (PES) of this molecule, while not explicitly mapped in published literature, can be inferred from theoretical studies on analogous N-alkyl and N-chloro sulfonamides.
The key torsional angles that define the major conformers are the C-S-N-C and S-N-C-C dihedral angles. For the sulfonamide group, theoretical calculations on similar structures suggest that the nitrogen atom typically adopts a pyramidal geometry. The presence of the chlorine atom on the nitrogen is expected to influence the electronic and steric environment significantly. The electron-withdrawing nature of the chlorine atom can affect the S-N bond length and the rotational barrier around it.
The cyclohexyl ring introduces further conformational complexity. In its most stable state, the cyclohexyl group adopts a chair conformation. The attachment of this ring to the nitrogen atom can result in two primary conformational isomers: one with the nitrogen substituent in an axial position and another with it in an equatorial position. Computational studies on various cyclohexane (B81311) derivatives consistently show that the equatorial conformer is generally of lower energy due to the avoidance of 1,3-diaxial steric interactions. Therefore, it is highly probable that the equatorial conformer of this compound is the most stable.
Furthermore, rotation around the N-C(cyclohexyl) bond will lead to different spatial orientations of the benzenesulfonyl group relative to the cyclohexyl ring. The potential energy surface would likely reveal several local minima corresponding to these different rotational isomers. The global minimum on the PES would correspond to the conformer that minimizes steric hindrance between the bulky benzenesulfonyl group and the cyclohexyl ring, while also optimizing any weak intramolecular interactions.
Comparison with Experimental Crystallographic Data
Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related compound, 4-Chloro-N-cyclohexylbenzenesulfonamide, provides an excellent experimental benchmark for comparison. nih.gov The key structural features of this analogue offer valuable insights into the likely solid-state conformation of the target molecule.
In the crystal structure of 4-Chloro-N-cyclohexylbenzenesulfonamide, the molecule adopts a distinct L-shaped conformation. nih.gov The cyclohexyl ring is found in a chair conformation, which aligns with theoretical predictions of it being the most stable form. The nitrogen atom is bonded to the cyclohexyl ring in an equatorial position, further confirming the energetic preference to minimize steric strain.
The central C-S-N-C torsion angle in 4-Chloro-N-cyclohexylbenzenesulfonamide is reported to be -78.0(2)°. nih.gov This gauche conformation around the S-N bond is a common feature in the crystal structures of many sulfonamides. It represents a balance between steric repulsion of the substituents on the sulfur and nitrogen atoms and electronic effects. It is reasonable to theorize that this compound would adopt a similar gauche conformation around the S-N bond in the solid state.
In the crystal lattice of 4-Chloro-N-cyclohexylbenzenesulfonamide, adjacent molecules are linked by N-H···O hydrogen bonds, forming cyclic dimers. nih.gov The substitution of the hydrogen atom with a chlorine atom in this compound would preclude this specific hydrogen bonding motif. The intermolecular interactions in the crystal lattice of the N-chloro derivative would instead be dominated by weaker van der Waals forces and potentially halogen bonding interactions involving the chlorine atom.
A comparison of key bond lengths and angles from the experimental data of 4-Chloro-N-cyclohexylbenzenesulfonamide with theoretically calculated values for N-substituted sulfonamides reveals good agreement, lending confidence to the predictive power of the computational models.
Table 1: Selected Experimental Crystallographic Data for 4-Chloro-N-cyclohexylbenzenesulfonamide nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1226 (5) |
| b (Å) | 6.2490 (2) |
| c (Å) | 19.8635 (9) |
| β (°) | 96.505 (2) |
| V (ų) | 1371.73 (10) |
| Z | 4 |
| C-S-N-C Torsion Angle (°) | -78.0 (2) |
Q & A
Q. What is the standard synthetic route for N-Chloro-N-cyclohexylbenzenesulfonamide, and how is the reaction monitored?
The compound is synthesized via nucleophilic substitution. Cyclohexylamine reacts with 4-chlorobenzenesulfonyl chloride in aqueous conditions, maintaining pH 8 with sodium carbonate. The reaction is monitored using thin-layer chromatography (TLC) to confirm reactant consumption. Post-reaction, the pH is adjusted to 3 with HCl to precipitate the product, which is crystallized from methanol .
Q. How is the molecular conformation of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) reveals an L-shaped conformation with a central C–S–N–C torsion angle of 78.0(2)°. The cyclohexyl ring adopts a chair conformation. Hydrogen bonding (N–H⋯O) forms cyclic dimers [R₂²(8) motif], critical for stabilizing the crystal lattice .
Q. What analytical techniques are used to verify purity and structural integrity?
- Spectroscopy: NMR (¹H/¹³C) confirms substituent positions and cyclohexyl group integration.
- Elemental analysis: Validates stoichiometry (C, H, N, S, Cl).
- Melting point: Consistency across batches ensures purity.
- XRD: Resolves crystallographic parameters (e.g., space group P21/c) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance sulfonamide formation by stabilizing intermediates .
- Base selection: Sodium hydride (NaH) deprotonates the amine, accelerating nucleophilic attack on sulfonyl chloride .
- Temperature control: Room temperature minimizes side reactions (e.g., sulfonate ester formation) .
Q. What computational methods support crystallographic data interpretation?
Density Functional Theory (DFT) calculations compare experimental XRD parameters (bond lengths, angles) with optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or experimental artifacts. Software like OEChem and CrysAlis are used for refinement .
Q. How do structural modifications (e.g., substituents on the benzene ring) affect biological activity?
- Chlorine position: Para-substitution (as in 4-chloro) enhances electrophilicity, potentially increasing antimicrobial activity .
- Cyclohexyl group: Conformational flexibility (chair vs. boat) influences binding to biological targets, assessed via molecular docking studies .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- NMR shifts: Deviations in ¹³C chemical shifts >2 ppm may arise from solvent effects or dynamic processes (e.g., ring puckering). Paramagnetic relaxation agents can clarify exchange dynamics .
- IR vibrations: Discrepancies in S=O stretching (1150–1350 cm⁻¹) are resolved by comparing solid-state (KBr pellet) vs. solution-phase spectra .
Methodological Considerations
Q. How is hydrogen bonding analyzed in the crystal lattice, and what are its implications?
SC-XRD identifies N–H⋯O interactions (distance ~2.8–3.0 Å, angle ~160°). These bonds stabilize the dimeric structure, influencing solubility and melting behavior. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H-bonding) .
Q. What protocols ensure reproducibility in multi-step syntheses involving sulfonamides?
- Stepwise monitoring: TLC at each intermediate stage (e.g., after sulfonation, alkylation).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chloride or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
